[1-(Oxan-4-yl)piperidin-4-yl]methanamine
Description
[1-(Oxan-4-yl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C11H22N2O . It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
[1-(oxan-4-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-9-10-1-5-13(6-2-10)11-3-7-14-8-4-11/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWWTRDALPJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxan-4-yl)piperidin-4-yl]methanamine typically involves the reaction of oxan-4-yl derivatives with piperidin-4-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Oxan-4-yl)piperidin-4-yl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed:
Oxidation: Formation of oxan-4-yl derivatives with altered functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidin-4-ylmethanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and formulations .
Mechanism of Action
The mechanism of action of [1-(Oxan-4-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- [1-(Oxan-4-yl)piperidin-4-yl]methanol
- [1-(Oxan-4-yl)piperidin-4-yl]ethanamine
- [1-(Oxan-4-yl)piperidin-4-yl]propylamine
Uniqueness:
- [1-(Oxan-4-yl)piperidin-4-yl]methanamine stands out due to its unique structural features, which confer specific reactivity and interaction profiles.
- Compared to similar compounds, it may exhibit distinct pharmacological or biochemical properties, making it valuable for targeted research and applications .
Biological Activity
[1-(Oxan-4-yl)piperidin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The synthesis methods, mechanisms of action, and comparative studies with similar compounds are also discussed.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with an oxan group and a methanamine moiety. Its synthesis typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the oxan-4-ylmethanamine core : This step involves the reaction of an appropriate oxirane with an amine.
- Introduction of substituents : Various groups can be introduced via substitution reactions to enhance biological activity.
- Purification : The final product is often purified through recrystallization or chromatography.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies utilizing various cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. Notably, it has shown effectiveness against breast and lung cancer cells.
Case Study : In a study involving human breast cancer cells (MCF-7), this compound was found to decrease cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.2 |
| Urease | 3.8 |
These findings suggest that this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and urinary tract infections.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Cell Membrane Interaction : The oxan ring may facilitate penetration into lipid membranes, disrupting cellular integrity.
- Enzyme Modulation : The compound's structure allows it to fit into active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Signal Transduction Pathways : It may influence various signaling cascades that regulate cell growth and apoptosis.
Comparative Studies
Comparative analysis with similar compounds reveals variations in biological activity based on structural differences:
| Compound Name | Antimicrobial Activity | Anticancer Activity | AChE Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| [1-(2-Chlorophenyl)piperidin-4-yl]methanamine | Low | Moderate | High |
| [1-(2-Fluorophenyl)piperidin-4-yl]methanamine | High | Low | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
